methyl 2-[({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate
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Overview
Description
Methyl 2-[({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, such as the pyrazole and thiophene rings. These are synthesized through cyclization reactions involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrazole or thiophene rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Methyl 2-[({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of functional groups like the pyrazole and thiophene rings allows it to bind to these targets and modulate their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate: Shares structural similarities with other pyrazole and thiophene derivatives.
4-chloro-1,3-dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar functional groups.
Thiophene-3-carboxylate: A thiophene derivative with a carboxylate group
Uniqueness
The uniqueness of this compound lies in its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H31ClN4O3S2 |
---|---|
Molecular Weight |
511.1g/mol |
IUPAC Name |
methyl 2-[(4-chloro-2,5-dimethylpyrazole-3-carbonyl)carbamothioylamino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C23H31ClN4O3S2/c1-14-18(24)19(28(2)27-14)20(29)25-23(32)26-21-17(22(30)31-3)15-12-10-8-6-4-5-7-9-11-13-16(15)33-21/h4-13H2,1-3H3,(H2,25,26,29,32) |
InChI Key |
KGFVNGYXXNHONZ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1Cl)C(=O)NC(=S)NC2=C(C3=C(S2)CCCCCCCCCC3)C(=O)OC)C |
Canonical SMILES |
CC1=NN(C(=C1Cl)C(=O)NC(=S)NC2=C(C3=C(S2)CCCCCCCCCC3)C(=O)OC)C |
Origin of Product |
United States |
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